molecular formula C14H11ClN2O4 B5866340 N-(4-chloro-3-methoxyphenyl)-2-nitrobenzamide

N-(4-chloro-3-methoxyphenyl)-2-nitrobenzamide

Cat. No.: B5866340
M. Wt: 306.70 g/mol
InChI Key: AFJFONXRHKIAHO-UHFFFAOYSA-N
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Description

N-(4-chloro-3-methoxyphenyl)-2-nitrobenzamide is a chemical compound with a complex structure that includes a chloro, methoxy, and nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-methoxyphenyl)-2-nitrobenzamide typically involves the nitration of a precursor compound followed by amide formation. One common method involves the nitration of 4-chloro-3-methoxyaniline to form 4-chloro-3-methoxy-2-nitroaniline, which is then reacted with benzoyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-methoxyphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in acidic conditions.

Major Products

    Reduction: N-(4-chloro-3-methoxyphenyl)-2-aminobenzamide.

    Substitution: N-(4-methoxy-3-methoxyphenyl)-2-nitrobenzamide.

    Oxidation: N-(4-chloro-3-hydroxyphenyl)-2-nitrobenzamide.

Scientific Research Applications

N-(4-chloro-3-methoxyphenyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Properties

IUPAC Name

N-(4-chloro-3-methoxyphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-13-8-9(6-7-11(13)15)16-14(18)10-4-2-3-5-12(10)17(19)20/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJFONXRHKIAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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